1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid belongs to the isoquinoline family of compounds, characterized by a bicyclic structure containing a benzene ring fused to a pyridine-like ring. The presence of the methoxyethoxy group enhances its solubility and may influence its biological activity. This compound is represented by the molecular formula C14H15NO4 and has distinct functional groups that contribute to its reactivity and interactions.
As there is a lack of research on this specific compound, its mechanism of action is unknown. However, its structural similarity to isoquinoline-3-carboxylic acid suggests it might possess similar properties. Isoquinoline-3-carboxylic acid can act as a precursor in the biosynthesis of certain alkaloids, which are known to have diverse biological activities []. More research is needed to determine if 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid exhibits similar functionalities.
These reactions allow for the modification of the compound to create derivatives with potentially enhanced properties or activities.
Synthesis of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid can be achieved through several methods:
The applications of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid span various fields:
Interaction studies focus on how 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid interacts with biological targets:
Such studies are crucial for understanding the therapeutic potential and safety profile of the compound.
1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid shares structural features with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Isoquinoline-3-carboxylic Acid | Bicyclic structure | Lacks methoxyethoxy substituent |
| 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid | Tetrahydroisoquinoline | Saturated structure alters reactivity |
| 1-(2-Chlorophenyl)isoquinoline-3-carboxylic Acid | Halogen substitution | Chlorine atom impacts biological interactions |
These comparisons reveal that while there are structural similarities among these compounds, the presence of specific functional groups in 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid may impart unique properties that differentiate it from others.
1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid possesses the molecular formula C₁₃H₁₃NO₄ with a molecular weight of 247.25 grams per mole [1] [2] [3]. The compound exhibits an exact mass of 247.08445790 daltons and an identical monoisotopic mass, as determined through computational analysis [3]. These molecular parameters establish the compound as a moderately sized heterocyclic organic molecule containing carbon, hydrogen, nitrogen, and oxygen atoms in precise stoichiometric ratios.
The molecular composition reveals eighteen heavy atoms contributing to the overall molecular structure [3]. The compound maintains a formal charge of zero, indicating electrical neutrality under standard conditions [3]. Computational complexity analysis assigns a value of 284 to this molecule, reflecting the intricate nature of its structural arrangement and bonding patterns [3].
Table 1: Fundamental Molecular Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₃NO₄ | [1] [2] [3] |
| Molecular Weight | 247.25 g/mol | [1] [2] [3] |
| Exact Mass | 247.08445790 Da | [3] |
| Monoisotopic Mass | 247.08445790 Da | [3] |
| Heavy Atom Count | 18 | [3] |
| Formal Charge | 0 | [3] |
| Complexity | 284 | [3] |
The molecular architecture of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid centers upon an isoquinoline heterocyclic core system, which consists of a benzene ring fused to a pyridine ring at the 3,4-positions [4]. This bicyclic aromatic framework provides structural rigidity and defines the fundamental geometry of the molecule [4]. The isoquinoline scaffold exhibits characteristic properties of fused heterocyclic systems, including planarity and extended conjugation [4].
At position 1 of the isoquinoline ring, a 2-methoxyethoxy substituent (-OCH₂CH₂OCH₃) is attached through an ether linkage [1] [3] [5]. This substituent introduces a flexible alkoxy chain containing four atoms in the sequence oxygen-carbon-carbon-oxygen-carbon [6]. The methoxyethoxy group enhances molecular polarity and provides potential sites for intermolecular interactions through its ether oxygen atoms [6].
Position 3 of the isoquinoline core bears a carboxylic acid functional group (-COOH) [1] [3] [5]. This acidic substituent significantly influences the compound's chemical behavior, solubility characteristics, and potential for hydrogen bonding interactions [3]. The carboxyl group serves as both a hydrogen bond donor through its hydroxyl proton and a hydrogen bond acceptor through its carbonyl oxygen [3].
The compound demonstrates five rotatable bonds, indicating moderate conformational flexibility primarily associated with the methoxyethoxy side chain [3]. The topological polar surface area measures 68.7 square angstroms, reflecting the polar character contributed by the oxygen-containing functional groups [3]. Hydrogen bonding analysis reveals one hydrogen bond donor site and five hydrogen bond acceptor sites, emphasizing the molecule's capacity for intermolecular interactions [3].
Table 2: Structural Characteristics
| Feature | Description | Value |
|---|---|---|
| Core Structure | Isoquinoline heterocycle | Bicyclic aromatic system [4] |
| Position 1 Substituent | 2-Methoxyethoxy group | -OCH₂CH₂OCH₃ [1] [3] |
| Position 3 Substituent | Carboxylic acid | -COOH [1] [3] |
| Rotatable Bonds | Conformational flexibility | 5 [3] |
| Polar Surface Area | Molecular polarity measure | 68.7 Ų [3] |
| Hydrogen Bond Donors | Proton donor sites | 1 [3] |
| Hydrogen Bond Acceptors | Proton acceptor sites | 5 [3] |
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 1-(2-methoxyethoxy)isoquinoline-3-carboxylic acid [1] [3] [5] [7]. This nomenclature clearly identifies the substitution pattern, with the methoxyethoxy group at position 1 and the carboxylic acid functionality at position 3 of the isoquinoline ring system [7].
Alternative chemical designations include 1-(2-methoxyethoxy)-3-isoquinolinecarboxylic acid, which presents the same structural information with slight variation in naming convention [5] [7]. The compound is registered under Chemical Abstracts Service Registry Number 1094758-42-5, providing a unique identifier for database searches and regulatory purposes [1] [2] [3] [5].
The Melting Data Registry Number MFCD11546078 serves as an additional identifier within chemical databases [1] [2] [5] [7]. Various synonyms appear in chemical literature, including entries such as SCHEMBL15022487, UTB75842, and AKOS009350319, which represent different database-specific identifiers [3].
Table 3: Nomenclature and Registration Numbers
| Designation Type | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | 1-(2-methoxyethoxy)isoquinoline-3-carboxylic acid [1] [3] [7] |
| Alternative International Union of Pure and Applied Chemistry Name | 1-(2-methoxyethoxy)-3-isoquinolinecarboxylic acid [5] [7] |
| Chemical Abstracts Service Registry Number | 1094758-42-5 [1] [2] [3] [5] |
| Melting Data Registry Number | MFCD11546078 [1] [2] [5] [7] |
| PubChem Compound Identifier | 43166460 [3] |
The International Chemical Identifier for 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid is InChI=1S/C13H13NO4/c1-17-6-7-18-12-10-5-3-2-4-9(10)8-11(14-12)13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) [3] [5] [7]. This standardized representation encodes the complete molecular structure, including connectivity, hydrogen positions, and stereochemical information where applicable [8].
The corresponding International Chemical Identifier Key is HATIOYCJQRFHEP-UHFFFAOYSA-N [3] [5] [7]. This 27-character hashed representation provides a fixed-length condensed digital identifier derived from the International Chemical Identifier [8]. The International Chemical Identifier Key consists of 14 characters derived from the connectivity layer, followed by a hyphen, then 9 characters from the remaining layers, a character indicating the International Chemical Identifier version, another hyphen, and a final checksum character [8].
The International Chemical Identifier format provides detailed structural information through its layered approach, beginning with the molecular formula followed by connectivity patterns [8]. The connectivity layer describes how atoms are bonded within the molecule, while subsequent layers contain information about hydrogen atoms, stereochemistry, and other molecular features [8].
The Simplified Molecular Input Line Entry System notation for 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid is COCCOC1=NC(=CC2=CC=CC=C21)C(=O)O [1] [9] [3]. This linear string representation translates the three-dimensional molecular structure into a format readily interpreted by computational chemistry software [10].
The Simplified Molecular Input Line Entry System string begins with the methoxyethoxy substituent (COCCO) and proceeds to describe the isoquinoline core structure with its substitution pattern [10]. The notation C1=NC(=CC2=CC=CC=C21) represents the isoquinoline ring system, where the numbers indicate ring closure positions [10]. The terminal C(=O)O segment denotes the carboxylic acid functional group [10].
This notation system employs specific conventions for representing bonds, atoms, and ring structures in a linear format [10]. Single bonds are typically implied, while double bonds are explicitly indicated with equal signs [10]. Ring closures are designated by matching numbers that connect non-adjacent atoms in the linear sequence [10].
Table 4: Spectroscopic Identifiers
| Identifier Type | Value |
|---|---|
| International Chemical Identifier | InChI=1S/C13H13NO4/c1-17-6-7-18-12-10-5-3-2-4-9(10)8-11(14-12)13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16) [3] [5] [7] |
| International Chemical Identifier Key | HATIOYCJQRFHEP-UHFFFAOYSA-N [3] [5] [7] |
| Simplified Molecular Input Line Entry System | COCCOC1=NC(=CC2=CC=CC=C21)C(=O)O [1] [9] [3] |
Crystallographic analysis of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid requires examination of related isoquinoline carboxylic acid derivatives to understand structural patterns and molecular packing arrangements [11] [12] [13]. Isoquinoline derivatives typically exhibit planar aromatic core structures with substituents adopting conformations that minimize steric interactions while maximizing intermolecular bonding opportunities [11] [13].
Crystal structures of isoquinoline-3-carboxylic acid derivatives demonstrate that the carboxyl group commonly adopts syn conformations relative to the nitrogen atom in the isoquinoline ring [13]. The presence of the methoxyethoxy substituent at position 1 introduces additional conformational considerations due to the flexible ether linkages within this side chain [14] [15].
Molecular packing in crystals of substituted isoquinoline carboxylic acids is frequently dominated by hydrogen bonding interactions involving the carboxylic acid groups [12] [13]. These interactions typically form dimeric units through complementary hydrogen bonds between carboxyl groups or extended chains through carboxyl-to-carboxyl hydrogen bonding patterns [12].
The methoxyethoxy substituent provides multiple sites for weak intermolecular interactions, including carbon-hydrogen to oxygen contacts and possible ether oxygen participation in hydrogen bonding networks [14]. The overall molecular conformation in the solid state likely reflects a balance between intramolecular factors, such as electronic effects and steric constraints, and intermolecular packing forces [15].
Comparative analysis of crystallographic data from related isoquinoline derivatives suggests that the aromatic core maintains planarity while flexible substituents adopt extended conformations to accommodate crystal packing requirements [11] [16]. The dihedral angles between aromatic rings and substituent groups vary depending on the specific substitution pattern and intermolecular interaction requirements [14] [16].
Table 5: Crystallographic Considerations Based on Related Structures
| Structural Feature | Expected Characteristics |
|---|---|
| Core Planarity | Isoquinoline ring system maintains planar geometry [11] [13] |
| Carboxyl Conformation | Syn arrangement relative to ring nitrogen [13] |
| Hydrogen Bonding | Carboxylic acid dimers or chains [12] [13] |
| Methoxyethoxy Positioning | Extended conformation for optimal packing [14] [15] |
| Molecular Interactions | Combination of strong and weak hydrogen bonds [14] [16] |
1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid exists as a crystalline solid at room temperature (20°C) [1] [2]. The compound typically appears as a white to light yellow crystalline powder [2], characteristic of many isoquinoline-3-carboxylic acid derivatives. The solid state is maintained due to intermolecular hydrogen bonding between carboxylic acid groups, forming dimeric structures that contribute to the crystalline nature of the material [3].
The molecular structure consists of an isoquinoline bicyclic aromatic system substituted with a carboxylic acid group at the 3-position and a 2-methoxyethoxy group at the 1-position [4]. This substitution pattern results in a molecular formula of C₁₃H₁₃NO₄ with a molecular weight of 247.25 g/mol [4]. The compound demonstrates a moderate complexity value of 284, reflecting the presence of multiple functional groups and the bicyclic aromatic system [4].
The solubility characteristics of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid are significantly influenced by the presence of the methoxyethoxy substituent, which enhances overall solubility compared to the parent isoquinoline-3-carboxylic acid . The compound demonstrates excellent solubility in polar aprotic solvents, with dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) both achieving approximately 20 mg/mL [1].
In alcoholic solvents, the compound shows moderate solubility, with ethanol supporting approximately 5 mg/mL [1]. The enhanced solubility in organic solvents is attributed to the methoxyethoxy side chain, which increases the compound's lipophilic character while maintaining hydrogen bonding capabilities .
Aqueous solubility remains limited, with the compound being sparingly soluble in aqueous buffers [1]. To achieve maximum aqueous solubility, a co-solvent approach using a 1:1 mixture of DMF and phosphate-buffered saline (pH 7.2) yields approximately 0.5 mg/mL [1]. In hot water, the compound demonstrates improved dissolution, appearing nearly transparent [2], suggesting temperature-dependent solubility enhancement.
1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid exhibits amphoteric behavior due to the presence of both acidic and basic functional groups [9] [10]. The carboxylic acid group demonstrates a predicted pKa value of approximately 1.2 ± 0.3 [3] [11], consistent with aromatic carboxylic acids where the electron-withdrawing aromatic system stabilizes the conjugate base.
The isoquinoline nitrogen exhibits basic properties with a predicted pKa value ranging from 4.8 to 6.3, depending on the specific position and electronic environment [9]. The N-1 position in isoquinoline systems typically shows weaker basicity compared to simple pyridine due to the fused benzene ring's electron-withdrawing effect.
pH-dependent ionization results in different molecular forms across physiological pH ranges. At pH values below 3, the compound exists predominantly with a protonated isoquinoline nitrogen and neutral carboxylic acid. At physiological pH (7.4), the molecule adopts a zwitterionic form with a deprotonated carboxylate anion and neutral nitrogen [9] [10]. This zwitterionic character significantly influences solubility and biological activity.
The UV-Visible absorption spectrum of 1-(2-Methoxyethoxy)isoquinoline-3-carboxylic acid displays three characteristic absorption maxima typical of substituted isoquinoline systems [12] [13]. The first absorption band occurs in the 210-230 nm region, attributed to high-energy π → π* transitions within the aromatic system [1] [12] [13].
The second, more intense absorption appears between 270-300 nm, resulting from both π → π* transitions of the aromatic system and n → π* transitions associated with the carbonyl group [12] [13]. This band often represents the most characteristic absorption for isoquinoline-3-carboxylic acid derivatives.
A third absorption maximum occurs in the 315-330 nm region, arising from extended conjugation between the isoquinoline system and the carboxylic acid substituent [12] [13]. The characteristic isoquinoline absorption typically appears around 290 nm with high intensity [1].
Solvent effects produce both bathochromic (red) and hypsochromic (blue) shifts depending on solvent polarity and pH [12] [13]. Acidic conditions generally favor slight hypsochromic shifts due to nitrogen protonation, while basic conditions may produce bathochromic shifts through carboxylate formation.
The infrared spectrum exhibits several diagnostic absorption bands characteristic of the functional groups present. The carboxylic acid O-H stretch appears as a very broad, strong absorption spanning 2500-3300 cm⁻¹, centered around 3000 cm⁻¹ [10] [14] [15] [16]. This broadness results from extensive hydrogen bonding in the solid state, where carboxylic acid molecules form dimeric structures.
The carbonyl stretch (C=O) of the carboxylic acid produces a very strong absorption at 1700-1720 cm⁻¹ [10] [14] [15] [16]. This frequency is characteristic of aromatic carboxylic acids, where conjugation with the aromatic system slightly lowers the carbonyl frequency compared to aliphatic acids.
Aromatic C-H stretching occurs at 3000-3100 cm⁻¹ with medium intensity, while aliphatic C-H stretching from the methoxyethoxy chain appears at 2800-3000 cm⁻¹ [10]. The C-O stretch of the carboxylic acid group produces a strong band at 1210-1320 cm⁻¹ [10] [14] [15].
Additional characteristic absorptions include aromatic C=C stretches at 1450-1600 cm⁻¹ and ether C-O stretches from the methoxyethoxy substituent at 1000-1300 cm⁻¹ [10].
¹H NMR spectroscopy reveals several distinct chemical shift regions characteristic of the molecular structure. The carboxylic acid proton appears as a broad singlet at 10-12 ppm, typical of carboxylic acids [10] [17] [18] [19]. This signal is exchangeable with D₂O, confirming its assignment to the acidic proton.
Aromatic protons of the isoquinoline system resonate between 7.5-9.5 ppm as complex multiplets [17] [20] [18]. The downfield nature of these signals reflects the deshielding effect of the aromatic ring system and the electron-withdrawing influence of both the nitrogen heteroatom and carboxylic acid substituent.
The methoxyethoxy chain produces characteristic signals with the OCH₂ protons appearing at 4.2-4.8 ppm and the CH₂O protons at 3.6-3.8 ppm, both typically appearing as triplets due to coupling with adjacent methylene groups [17]. The methoxy group (OCH₃) resonates as a singlet at 3.3-3.5 ppm [17].
¹³C NMR spectroscopy provides detailed structural information with the carbonyl carbon appearing at 170-185 ppm, characteristic of aromatic carboxylic acids [17] [18] [19]. Aromatic carbons appear between 115-150 ppm with multiple signals reflecting the different electronic environments within the isoquinoline system [17] [20] [18] [19].
The methoxyethoxy carbons produce distinct signals with the OCH₂ and CH₂O carbons appearing at 65-75 ppm, while the methoxy carbon (OCH₃) resonates at 55-60 ppm [17].
Mass spectrometric analysis reveals characteristic fragmentation patterns similar to other isoquinoline-3-carboxylic acid derivatives [21] [22] [23]. The molecular ion [M+H]⁺ appears at m/z 248 with medium intensity under positive electrospray ionization conditions [4] [24] [21] [22] [23].
Major fragmentation pathways include loss of the carboxylic acid group, producing [M-45]⁺ ions at m/z 203 through loss of COOH [24] [25]. The methoxyethoxy side chain undergoes cleavage, generating [M-75]⁺ fragments at m/z 173 [21] [22]. Methoxy group loss produces [M-31]⁺ ions at m/z 217 with lower intensity [21] [22].
The isoquinoline core often appears as a stable fragment at m/z 130, representing retention of the aromatic bicyclic system after side chain cleavage [21] [22] [23]. The base peak varies depending on ionization conditions and collision energy, but typically corresponds to one of the major fragmentation products [24] [21] [22].